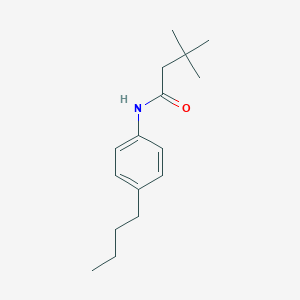

N-(4-butylphenyl)-3,3-dimethylbutanamide

Description

N-(4-butylphenyl)-3,3-dimethylbutanamide is an amide derivative characterized by a 3,3-dimethylbutanamide backbone attached to a 4-butylphenyl group. These analogs exhibit diverse applications, ranging from pharmaceutical agents to synthetic intermediates, highlighting the versatility of this functional group.

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N-(4-butylphenyl)-3,3-dimethylbutanamide |

InChI |

InChI=1S/C16H25NO/c1-5-6-7-13-8-10-14(11-9-13)17-15(18)12-16(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,17,18) |

InChI Key |

LHRMJIAMEWRPOV-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CC(C)(C)C |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

EXPANTHENOL (2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide)

- Structure : Features a 3,3-dimethylbutanamide core with hydroxyl and hydroxypropyl substituents.

- Function : A gastrointestinal drug and precursor to pantothenic acid (vitamin B5), acting as an antistatic agent and UV absorber in cosmetics .

- Key Differences: Unlike N-(4-butylphenyl)-3,3-dimethylbutanamide, EXPANTHENOL’s polar hydroxyl groups enhance its solubility in aqueous environments, making it suitable for topical and oral formulations .

Opakalimum (N-(1-tert-butyl-6-cyano-4,7-difluoro-1H-1,3-benzimidazol-2-yl)-3,3-dimethylbutanamide)

- Structure: Contains a benzimidazole ring substituted with electronegative groups (cyano, fluoro) and a tert-butyl group.

- Function : Potassium channel activator with antiepileptic properties, currently in clinical trials .

- Key Differences : The benzimidazole moiety in Opakalimum enables π-π stacking interactions, enhancing its binding affinity to ion channels compared to simpler aryl-substituted analogs like N-(4-butylphenyl)-3,3-dimethylbutanamide .

N-(4-Acetylphenyl)butanamide

- Structure : A butanamide derivative with a 4-acetylphenyl group.

- Synthesis : Prepared via acetylation of phenylbutanamide precursors, with two synthetic routes reported .

- Key Differences : The acetyl group introduces ketone functionality, which may increase reactivity in nucleophilic addition reactions compared to the alkyl-substituted N-(4-butylphenyl) variant .

Table 1: Comparative Data for 3,3-Dimethylbutanamide Derivatives

Key Observations:

- Synthetic Yields : Thioamide derivatives (e.g., 5T) exhibit high yields (95.1%) under optimized conditions, suggesting robust synthetic routes for carbazole-linked analogs .

- Thermal Stability : Thioamide analogs like 5T decompose near 278°C, indicating moderate thermal stability compared to amide derivatives, which may decompose at higher temperatures due to stronger hydrogen bonding .

- Functional Groups : Electron-withdrawing groups (e.g., dichloro, nitro) in analogs like Opakalimum enhance biological activity by improving membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.